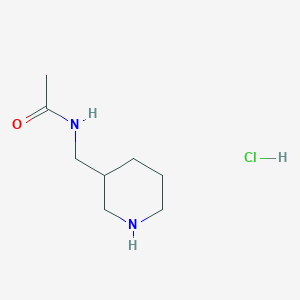
N-(Piperidin-3-ylmethyl)acetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Piperidin-3-ylmethyl)acetamide hydrochloride is a chemical compound with the molecular formula C12H18N2O·HCl. It is a derivative of piperidine, a six-membered heterocyclic amine, and is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Piperidin-3-ylmethyl)acetamide hydrochloride typically involves the reaction of piperidine with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of advanced reactors and purification systems to achieve consistent quality and high production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N-(Piperidin-3-ylmethyl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
N-(Piperidin-3-ylmethyl)acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of N-(Piperidin-3-ylmethyl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(Piperidin-4-ylmethyl)acetamide monohydrobromide
- N,N-Dimethyl-2-(4-piperidinyl)acetamide dihydrochloride
- 1-(Piperidin-4-ylcarbonyl)piperidine hydrochloride
Uniqueness
N-(Piperidin-3-ylmethyl)acetamide hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C8H17ClN2O |
|---|---|
Poids moléculaire |
192.68 g/mol |
Nom IUPAC |
N-(piperidin-3-ylmethyl)acetamide;hydrochloride |
InChI |
InChI=1S/C8H16N2O.ClH/c1-7(11)10-6-8-3-2-4-9-5-8;/h8-9H,2-6H2,1H3,(H,10,11);1H |
Clé InChI |
VPCAILKXPMMEAG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCC1CCCNC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


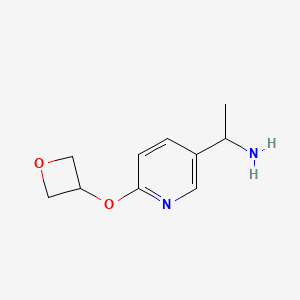
![2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11902865.png)

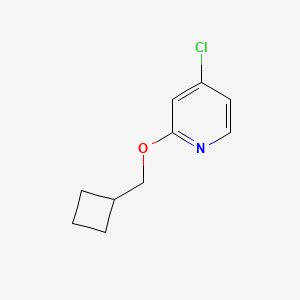
![(4-(Difluoromethyl)benzo[d]oxazol-2-yl)methanol](/img/structure/B11902875.png)

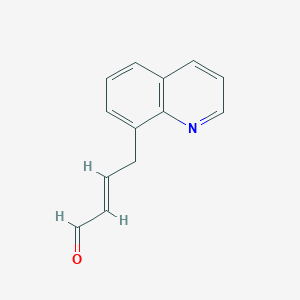

![(S)-2-Amino-7,9-diazaspiro[4.5]decane-6,8,10-trione](/img/structure/B11902893.png)
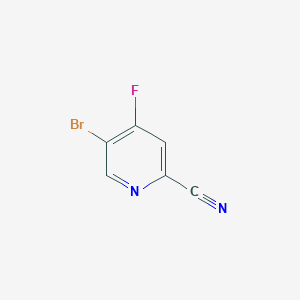

![2-amino-N-[(1S)-1-pyrazin-2-ylethyl]propanamide](/img/structure/B11902911.png)


